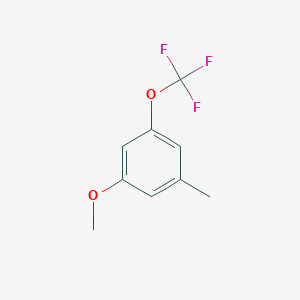

1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene

Beschreibung

Eigenschaften

IUPAC Name |

1-methoxy-3-methyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6-3-7(13-2)5-8(4-6)14-9(10,11)12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNOEWBAXFSPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650454 | |

| Record name | 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-56-9 | |

| Record name | 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane. The resulting intermediate is then methylated using methyl iodide and a base such as sodium hydride to yield the final product .

Industrial Production Methods

Industrial production of 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethoxy group to a trifluoromethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene has several scientific research applications:

Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with variations in substituent type, position, or electronic effects. Below is a detailed analysis:

Table 1: Comparative Analysis of 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene and Analogous Compounds

Key Findings from Comparative Analysis

Substituent Position and Reactivity: The position of the trifluoromethoxy group significantly impacts reactivity. For example, 1-bromo-4-(trifluoromethoxy)benzene undergoes efficient Pd-catalyzed coupling with heteroarenes (>90% yields) due to the electron-withdrawing -OCF₃ group activating the bromine at the para position .

Electronic Effects :

- Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups both withdraw electrons, but -OCF₃ offers greater metabolic stability in pharmaceuticals compared to -CF₃ .

Halogen Diversity :

- Bromine and iodine substituents (e.g., in 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene) enhance susceptibility to nucleophilic aromatic substitution, making such compounds versatile intermediates for further functionalization .

Steric Effects :

- Methyl and methoxymethoxy groups (e.g., in 1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene) introduce steric bulk, reducing reaction rates in crowded environments compared to smaller substituents like methoxy .

Applications :

- Compounds with nitro groups (e.g., 1-(1-methylethoxy)-3-nitro-5-(trifluoromethoxy)benzene) are often intermediates in explosive or dye synthesis, whereas methoxy/methyl analogs are prioritized in drug discovery for their balanced solubility and stability .

Biologische Aktivität

1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene, with the chemical formula C10H10F3O2, is an aromatic compound notable for its trifluoromethoxy group, which imparts distinctive electronic properties and enhances its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene features a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a trifluoromethoxy group (-OCF₃). The electronegative trifluoromethoxy group significantly influences the compound's reactivity and interaction with biological systems, potentially enhancing binding affinities with proteins and nucleic acids.

Binding Affinities

Studies indicate that the trifluoromethoxy group can facilitate hydrogen bonding and other non-covalent interactions, which may enhance enzyme activity or receptor binding. Interaction studies have shown that compounds with similar structures exhibit varying degrees of biological activity based on their substitution patterns.

Therapeutic Applications

The compound's unique properties suggest potential applications in medicinal chemistry. For instance, compounds containing trifluoromethyl groups have been associated with increased potency in inhibiting various biological pathways, such as serotonin uptake and reverse transcriptase enzyme inhibition .

In Vitro Studies

Recent research has explored the antifungal potential of derivatives similar to 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene. For example, studies using microdilution methods have evaluated the minimal inhibitory concentrations (MICs) of various compounds against Candida species. These studies highlight the importance of structural modifications in enhancing antifungal efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene and target proteins. These studies provide insights into how structural features influence binding affinities and biological activity, thus guiding further development of this compound for therapeutic use .

Comparative Analysis of Related Compounds

To better understand the unique properties of 1-Methoxy-3-methyl-5-(trifluoromethoxy)benzene, a comparison with structurally similar compounds is presented in Table 1.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methoxy-2-methyl-4-(trifluoromethyl)benzene | Structure | Different positioning affects reactivity |

| 1-Methoxy-4-methyl-2-(trifluoromethyl)benzene | Structure | Variations in substitution lead to different properties |

| 1-Methyl-3-methoxy-5-(trifluoromethyl)benzene | Structure | Lacks methoxy group at para position |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methoxy-3-methyl-5-(trifluoromethoxy)benzene, and how can reaction yields be optimized?

- Methodological Answer : A typical approach involves functionalizing a benzene precursor via sequential alkylation and trifluoromethoxylation. For example, bromination of a methoxy-methylbenzene derivative followed by copper-mediated trifluoromethoxy substitution (using reagents like N,N’-dibromo-5,5-dimethylhydantoin in acidic media) can yield the target compound . Optimizing reaction conditions (e.g., temperature control at 0–20°C, stoichiometric ratios of H2SO4 and NaNO2) is critical for improving yields, as demonstrated in diazotization and bromination steps with ~48% efficiency . Monitoring via TLC (chloroform:methanol, 9:1) ensures intermediate purity .

Q. How can researchers verify the structural identity of 1-methoxy-3-methyl-5-(trifluoromethoxy)benzene?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., EI mode at 70 eV) and compare experimental vs. calculated values for C10H11F3O2 . Nuclear magnetic resonance (NMR) is essential for assigning substituent positions: <sup>19</sup>F NMR detects trifluoromethoxy groups (~-58 ppm), while <sup>1</sup>H NMR identifies methoxy (~3.8 ppm) and methyl groups (~2.3 ppm). X-ray crystallography may resolve steric effects from the trifluoromethoxy group .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the trifluoromethoxy group in this compound?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF3) creates steric and electronic challenges. To address this, employ bulky bases (e.g., LDA in THF) for deprotonation or use transition-metal catalysts (Pd/Cu) for cross-coupling reactions. For example, Diels-Alder reactions with furan derivatives under controlled conditions (low temperature, anhydrous solvents) can enhance regioselectivity . Computational modeling (DFT) aids in predicting reaction pathways and optimizing substituent orientations .

Q. How do researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or HRMS data often arise from impurities or isomerization. Purify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradients) and validate using HPLC-PDA with a C18 column (15 mM ammonium formate/methanol gradient) . For ambiguous <sup>13</sup>C NMR signals, isotopically labeled analogs or 2D NMR techniques (HSQC, HMBC) clarify connectivity .

Q. What are the key considerations for designing bioactivity assays involving this compound?

- Methodological Answer : The compound’s lipophilicity (from -OCF3 and methyl groups) impacts cell permeability. Use logP calculations (e.g., ACD/Labs software) to predict bioavailability. For cytotoxicity studies, pair in vitro assays (e.g., MTT on cancer cell lines) with control experiments using structurally similar analogs (e.g., replacing -OCF3 with -OCH3) to isolate electronic effects .

Analytical and Safety Considerations

Q. What safety protocols are essential when handling 1-methoxy-3-methyl-5-(trifluoromethoxy)benzene?

- Methodological Answer : The compound’s volatility and potential toxicity require strict adherence to PPE (nitrile gloves, fume hood). Store at -20°C under inert gas (N2 or Ar) to prevent decomposition. Monitor air quality for volatile byproducts (e.g., HF) using gas chromatography or IR spectroscopy .

Q. How can researchers analyze degradation products of this compound under oxidative conditions?

- Methodological Answer : Simulate oxidative stress via photooxidation (UV light, O3) and analyze products using LC-MS/MS. Key degradation markers include hydroxylated or carbonyl-containing derivatives. Compare fragmentation patterns with reference standards (e.g., 3-methyl-5-(trifluoromethoxy)phenol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.